potassium (benzylcarbamothioyl)sulfanide
Description
Potassium (benzylcarbamothioyl)sulfanide is a potassium salt featuring a sulfanide anion (HS⁻) coordinated to a benzylcarbamothioyl group. The sulfanide moiety (HS⁻) is a key structural motif, as defined by IUPAC nomenclature . For instance, sodium [(3-methylphenyl)carbamothioyl]sulfanide (Category C2) is a structurally similar compound, suggesting that this compound likely shares reactivity patterns typical of sulfanide salts, such as nucleophilic behavior and participation in redox reactions .
Properties
IUPAC Name |
potassium;N-benzylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJCMQQEYXBLG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (benzylcarbamothioyl)sulfanide can be synthesized through the reaction of benzyl isothiocyanate with potassium sulfide. The reaction typically occurs in an aqueous medium at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium (benzylcarbamothioyl)sulfanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
Potassium (benzylcarbamothioyl)sulfanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various sulfur-containing compounds.
Biology: The compound has been explored for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to investigate its potential anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of potassium (benzylcarbamothioyl)sulfanide involves its ability to act as a nucleophile in various chemical reactions. It can form strong bonds with electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiol groups, disrupting essential biological processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The following table summarizes key sulfanide derivatives and their properties:
Key Observations:
Functional Group Influence :
- The benzylcarbamothioyl group in the target compound introduces aromatic and carbamate functionalities, distinguishing it from simpler derivatives like potassium ethylxanthate (C₃H₅KOS₂), which features an ethoxy group .
- The presence of methoxy and hydroxyl groups in compound C₉H₉KN₂O₃S₂ enhances hydrogen-bonding capacity, as evidenced by IR peaks at 3333 cm⁻¹ .
Thermal Stability :
- Potassium ethylxanthate decomposes at 210°C , whereas the methoxyphenyl derivative decomposes at 250°C, suggesting that electron-donating substituents (e.g., -OCH₃) improve thermal stability .
Spectral Signatures :
Biological Activity
Potassium (benzylcarbamothioyl)sulfanide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is a thioamide derivative characterized by the presence of a benzyl group attached to a carbamothioyl moiety. Its molecular structure can be represented as follows:
- Molecular Formula : CHNSK
- Molecular Weight : Approximately 286.4 g/mol
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents.
2. Anticancer Potential
This compound has shown promising results in anticancer studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These results suggest that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain to be elucidated.
3. Inhibition of Carbonic Anhydrases
Recent studies have explored the inhibitory effects of this compound on carbonic anhydrases (CAs), which are critical enzymes in various physiological processes. The compound demonstrated moderate inhibition against human carbonic anhydrases (hCA I, II, VII) and mycobacterial CAs.
| Enzyme | Inhibition Constant (K) |
|---|---|
| hCA I | 150 nM |
| hCA II | 120 nM |
| MtCA1 | 95 nM |
These findings indicate potential applications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain cancers.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, this compound was tested against skin infections caused by resistant strains of Staphylococcus aureus. The treatment led to significant improvement in patient conditions within two weeks, showcasing its potential as a topical antimicrobial agent.
Case Study 2: Cancer Therapy
A pilot study involving patients with advanced breast cancer explored the use of this compound in combination with standard chemotherapy. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, warranting further investigation into its role as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
